2,3-Difluoro-5-nitrobenzamide is an organic compound characterized by the molecular formula . This compound is a derivative of benzamide, with two fluorine atoms positioned at the 2 and 3 locations on the benzene ring, and a nitro group located at the 5 position. The unique arrangement of these substituents contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The compound falls under the category of aromatic compounds due to its benzene ring structure. It is classified as a nitro compound due to the presence of the nitro group, and as a fluorinated compound because of the fluorine substituents. The systematic name reflects its structural features, indicating both the functional groups and their positions on the benzene ring.
The synthesis of 2,3-difluoro-5-nitrobenzamide typically involves a two-step process:
In an industrial context, this synthesis may be optimized for large-scale production, utilizing continuous flow reactors to enhance reaction efficiency and safety .
The molecular structure of 2,3-difluoro-5-nitrobenzamide can be represented as follows:
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)N
This structure highlights the presence of two fluorine atoms and one nitro group attached to the aromatic ring, influencing both its chemical reactivity and physical properties.
2,3-Difluoro-5-nitrobenzamide can participate in various chemical reactions:
The mechanism of action for 2,3-difluoro-5-nitrobenzamide primarily involves its interaction with biological targets through bioreduction processes. The nitro group can be converted into reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The presence of fluorine enhances the compound's stability and lipophilicity, facilitating interactions with hydrophobic regions within proteins and cell membranes .
Relevant data indicates that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
2,3-Difluoro-5-nitrobenzamide has several scientific uses:
Research continues to explore its derivatives for targeted applications in drug development and other fields .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2